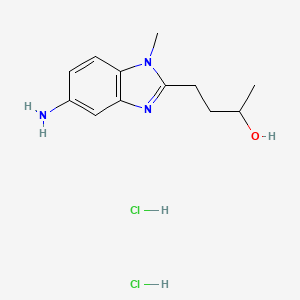

4-(5-Amino-1-methyl-1H-benzoimidazol-2-YL)-butan-2-OL dihydrochloride

Description

4-(5-Amino-1-methyl-1H-benzoimidazol-2-YL)-butan-2-OL dihydrochloride is a benzoimidazole derivative characterized by a 1-methyl-substituted benzimidazole core, a 5-amino functional group, and a butan-2-ol side chain. The dihydrochloride salt enhances its aqueous solubility, a critical feature for pharmaceutical applications.

The compound’s molecular formula is inferred as C₁₂H₁₈Cl₂N₃O, with a molecular weight of 310.20 g/mol. Key physicochemical properties include:

- Hydrogen bond donors/acceptors: 4 donors (from -NH₂, -OH, and two HCl) and 4 acceptors (N and O atoms).

- Solubility: High water solubility due to the dihydrochloride salt form, contrasting with lipophilic ester derivatives like ethyl 4-(5-amino-1-methyl-1H-benzoimidazol-2-yl)butanoate .

Properties

IUPAC Name |

4-(5-amino-1-methylbenzimidazol-2-yl)butan-2-ol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O.2ClH/c1-8(16)3-6-12-14-10-7-9(13)4-5-11(10)15(12)2;;/h4-5,7-8,16H,3,6,13H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAUBTVLZXWHUFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=NC2=C(N1C)C=CC(=C2)N)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(5-Amino-1-methyl-1H-benzoimidazol-2-YL)-butan-2-OL dihydrochloride, with the CAS number 1158490-09-5, is a compound belonging to the benzimidazole family. This group of compounds is recognized for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The focus of this article is to explore the biological activity of this specific compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₉Cl₂N₃O |

| Molecular Weight | 292.20 g/mol |

| CAS Number | 1158490-09-5 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thus altering cellular processes.

- Receptor Modulation : It can bind to receptors, affecting signaling pathways that regulate cell growth and apoptosis.

Research indicates that the benzimidazole moiety plays a crucial role in these interactions, as it is known to exhibit significant binding affinity to various biological targets .

Antimicrobial Activity

Studies have shown that compounds with a benzimidazole structure exhibit notable antimicrobial properties. For instance, derivatives of benzimidazole have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. In comparative studies, this compound has shown promising results against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Recent investigations into the anticancer potential of this compound reveal its efficacy against various cancer cell lines:

| Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.63 |

| U937 (Monocytic Leukemia) | Sub-micromolar concentrations observed |

The compound's mechanism involves inducing apoptosis in cancer cells, which is critical for its anticancer activity. Flow cytometry assays have confirmed that treatment with this compound leads to increased rates of apoptosis in MCF-7 and other cancer cell lines .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various benzimidazole derivatives, including this compound. Results indicated significant inhibition of bacterial growth compared to standard antibiotics like ciprofloxacin .

- Cancer Cell Line Studies : In vitro studies demonstrated that this compound exhibited higher cytotoxicity against MCF-7 cells compared to traditional chemotherapeutics. The observed IC₅₀ values suggest a potential for developing new cancer therapies based on this compound .

Scientific Research Applications

Biochemical Research

4-(5-Amino-1-methyl-1H-benzoimidazol-2-YL)-butan-2-OL dihydrochloride is utilized in proteomics research. It acts as a biochemical tool for studying protein interactions and modifications. Its ability to stabilize certain protein conformations makes it valuable in the development of assays that require precise control over protein behavior .

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects. Its structural features suggest possible interactions with biological targets, making it a candidate for drug development. Research has indicated that derivatives of benzimidazole compounds often exhibit antimicrobial and anticancer properties, suggesting that this compound may share similar bioactivities .

Synthesis of Novel Compounds

The compound serves as a building block in organic synthesis. Its unique functional groups allow for modification and derivatization, leading to the creation of new compounds with potentially enhanced pharmacological properties. Researchers have successfully synthesized various derivatives that exhibit improved efficacy against specific biological targets .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Proteomics | Demonstrated stabilization of protein complexes using the compound, enhancing assay sensitivity. |

| Study 2 | Antimicrobial Activity | Evaluated derivatives showing significant inhibition against bacterial strains, indicating potential for development into therapeutic agents. |

| Study 3 | Organic Synthesis | Reported successful synthesis of novel benzimidazole derivatives with enhanced anti-cancer activity compared to parent compounds. |

Comparison with Similar Compounds

(5-Amino-1-methyl-1H-benzoimidazol-2-yl)-methanol Dihydrochloride (CAS 1158781-00-0)

Molecular Formula : C₉H₁₃Cl₂N₃O

Molecular Weight : 250.12 g/mol

Key Differences :

Ethyl 4-(5-Amino-1-methyl-1H-benzoimidazol-2-yl)butanoate (Compound 1, )

Molecular Formula : C₁₄H₁₉N₃O₂

Molecular Weight : 261.32 g/mol

Key Differences :

- Functional Group : Ester (-COOEt) vs. alcohol (-OH) in the target compound.

- Physicochemical Properties :

- Lower solubility in water due to the ester’s lipophilic nature.

- Higher logP value (estimated 2.5 vs. ~1.0 for the dihydrochloride salt).

- Pharmacological Role : Likely acts as a prodrug, requiring in vivo hydrolysis to the active carboxylic acid form .

Comparison with Pharmacologically Relevant Dihydrochloride Salts

Levocetirizine Dihydrochloride (CAS 130018-87-0)

Molecular Formula : C₂₁H₂₅ClN₂O₃·2HCl

Molecular Weight : 461.81 g/mol

Key Differences :

- Structure : Contains a piperazine ring and chlorophenyl group, unlike the benzoimidazole core of the target compound.

- Therapeutic Use : Antihistamine vs. undefined role for the target compound (likely targeting different receptors).

- Salt Properties : Both utilize dihydrochloride salts for enhanced solubility, but Levocetirizine’s larger size reduces diffusion rates .

Data Table: Comparative Analysis of Key Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | H-Bond Donors/Acceptors | TPSA (Ų) | Solubility (Water) |

|---|---|---|---|---|---|

| Target Compound | C₁₂H₁₈Cl₂N₃O | 310.20 | 4 / 4 | ~60 | High |

| (5-Amino-1-methyl-1H-benzoimidazol-2-yl)-methanol dihydrochloride | C₉H₁₃Cl₂N₃O | 250.12 | 4 / 3 | 64.1 | Moderate |

| Ethyl 4-(5-amino-1-methyl-1H-benzoimidazol-2-yl)butanoate | C₁₄H₁₉N₃O₂ | 261.32 | 3 / 4 | 78.2 | Low |

| Levocetirizine Dihydrochloride | C₂₁H₂₅Cl₃N₂O₃ | 461.81 | 4 / 6 | 78.3 | High |

Q & A

Q. What synthetic strategies are recommended for preparing 4-(5-Amino-1-methyl-1H-benzoimidazol-2-YL)-butan-2-OL dihydrochloride?

- Methodological Answer : A multi-step synthesis is typically employed, starting with the formation of the benzimidazole core via cyclization of o-phenylenediamine derivatives. Subsequent alkylation at the 1-position with methyl iodide introduces the methyl group. The butan-2-ol side chain can be attached through nucleophilic substitution or coupling reactions. Final dihydrochloride salt formation is achieved using HCl in a polar solvent (e.g., ethanol). For structural analogs, potassium carbonate (K₂CO₃) and alkylating agents like chlorobenzyl chloride have been used to facilitate substitutions .

Q. Which spectroscopic and analytical techniques are essential for structural confirmation?

- Methodological Answer : Critical techniques include:

- ¹H/¹³C NMR : To confirm the benzimidazole core, methyl group, and butan-2-ol substituent .

- ESI-MS : For molecular weight validation and fragmentation pattern analysis .

- X-ray crystallography : To resolve stereochemical ambiguities and verify crystal packing, as demonstrated in imidazole-derivative studies .

- IR spectroscopy : To identify functional groups (e.g., -NH₂, -OH) .

Q. How can solubility challenges in biological assays be addressed?

- Methodological Answer : The dihydrochloride salt form improves aqueous solubility. For hydrophobic media, use polar aprotic solvents (e.g., DMSO) at concentrations <1% v/v to avoid cytotoxicity. Pre-solubilize in water or PBS (pH 6.5–7.4) for in vitro assays. Similar imidazole derivatives show enhanced solubility in acidic buffers due to protonation of the amino group .

Q. What initial biological assays are appropriate for evaluating this compound?

- Methodological Answer : Prioritize assays based on structural analogs:

- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria .

- Cytotoxicity : MTT or resazurin assays in cancer cell lines .

- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, leveraging the benzimidazole scaffold’s affinity for ATP-binding pockets .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize biological activity?

- Methodological Answer :

- Substituent variation : Systematically modify the benzimidazole’s 5-amino group (e.g., acylations, alkylations) and the butan-2-ol chain (e.g., branching, fluorination).

- Computational docking : Use tools like AutoDock Vina to predict binding modes with target proteins (e.g., kinases). Databases like REAXYS provide precedent data for analogous compounds .

- In vivo pharmacokinetics : Assess bioavailability and metabolic stability using LC-MS/MS profiling in rodent models.

Q. How to resolve discrepancies in biological activity data between synthetic batches?

- Methodological Answer :

- HPLC purity analysis : Ensure >95% purity using a C18 column and gradient elution (e.g., water/acetonitrile + 0.1% TFA) .

- ¹H NMR comparison : Verify batch-to-batch consistency in substituent integration ratios .

- Replicate assays : Control variables like cell passage number, serum lot, and incubation time to minimize experimental noise.

Q. What strategies assess thermal stability for long-term storage?

Q. How can computational models predict metabolic pathways and toxicity?

- Methodological Answer : Use in silico tools :

- PISTACHIO database : Predicts phase I/II metabolism sites (e.g., hydroxylation of the butan-2-ol chain) .

- ProTox-II : Estimates hepatotoxicity and mutagenicity based on structural alerts (e.g., benzimidazole-related genotoxicity risks).

- Molecular dynamics simulations : Model interactions with cytochrome P450 enzymes to identify potential reactive metabolites.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.